rac-7-Hydroxy Acenocoumarol (rac-7-OH-AC) is a research chemical synthesized from acenocoumarol, a widely used anticoagulant medication. The synthesis process typically involves enzymatic or chemical hydroxylation of acenocoumarol at the 7th position of its structure. Researchers use various techniques like chromatography and spectroscopy to purify and characterize the synthesized rac-7-OH-AC. [, ]
In vitro studies using cell lines have explored the potential effects of rac-7-OH-AC on various biological processes. These studies have investigated:
A limited number of in vivo studies have been conducted using animal models to investigate the potential therapeutic effects of rac-7-OH-AC. These studies have explored:
Rac 7-Hydroxy Acenocoumarol is a synthetic compound derived from acenocoumarol, which is a commonly used anticoagulant medication. The compound is characterized by its complex molecular structure, with the chemical formula C19H15NO7. The designation "rac" indicates that it exists as a racemic mixture, containing both R and S enantiomers, which can influence its biological activity and pharmacological properties . This compound is primarily utilized in research settings to explore various biological processes and mechanisms.
In addition to hydroxylation, rac 7-Hydroxy Acenocoumarol can participate in various reactions typical of phenolic compounds, including oxidation and conjugation reactions. These reactions are important for understanding its metabolic pathways and potential interactions with other biological molecules.
Research on the biological activity of rac 7-Hydroxy Acenocoumarol has been limited but indicates potential effects on coagulation processes due to its structural similarity to acenocoumarol. In vitro studies using cell lines have explored its impact on various biological pathways, particularly those related to proteomics—the study of proteins within cells.
In vivo studies have also been conducted using animal models, although data remains sparse. These studies aim to investigate the therapeutic effects of rac 7-Hydroxy Acenocoumarol, particularly in relation to anticoagulation and potential side effects associated with its use.
The synthesis of rac 7-Hydroxy Acenocoumarol generally involves:
These methods are crucial for obtaining high-purity samples necessary for research applications.
Rac 7-Hydroxy Acenocoumarol is primarily used in research settings, particularly in studies related to:
Interaction studies involving rac 7-Hydroxy Acenocoumarol focus on its pharmacokinetics and dynamics when combined with other drugs. Notably, studies have examined how this compound interacts with other anticoagulants and non-steroidal anti-inflammatory drugs (NSAIDs), which may influence its effectiveness and safety profile .
These interactions are critical for determining appropriate therapeutic strategies and avoiding adverse effects in clinical settings.
Rac 7-Hydroxy Acenocoumarol shares structural similarities with several other anticoagulants and their metabolites. Key similar compounds include:
| Compound | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Rac 7-Hydroxy Acenocoumarol | Derived from acenocoumarol | Research in proteomics | Racemic mixture affecting biological activity |
| Warfarin | Similar backbone | Anticoagulant | Multiple metabolites with varying activities |
| Acenocoumarol | Direct derivative | Anticoagulant | Shorter half-life compared to warfarin |
| Phenprocoumon | Structural analog | Anticoagulant | Longer half-life; used in chronic therapy |
Rac 7-Hydroxy Acenocoumarol's uniqueness lies in its specific hydroxylation at the 7th position, which may impart distinct pharmacological properties compared to its analogs. Understanding these differences is essential for developing targeted therapies in anticoagulation management.
IUPAC Name: 4,7-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one
CAS Registry Number: 64180-12-7
Molecular Formula: C₁₉H₁₅NO₇
Molecular Weight: 369.3 g/mol
rac 7-Hydroxy Acenocoumarol exists as a racemic mixture of two enantiomers. The stereochemistry at the chiral center (C15) is not defined in the racemic form, distinguishing it from enantiomerically pure variants. This structural ambiguity arises from the synthetic methods used to produce the compound, which typically yield non-enantioselective products.
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4,7-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |
| SMILES | CC(=O)CC(C1=CC=C(C=C1)N+[O-])C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |
| InChIKey | JTCREUDLEYTCAB-UHFFFAOYSA-N |
Acenocoumarol (CAS 152-72-7) serves as the parent compound, differing from rac 7-Hydroxy Acenocoumarol by the absence of a hydroxyl group at position 7. Key structural features include:
| Feature | Acenocoumarol | rac 7-Hydroxy Acenocoumarol |
|---|---|---|
| Hydroxyl Groups | 1 (position 4) | 2 (positions 4 and 7) |
| Molecular Formula | C₁₉H₁₅NO₆ | C₁₉H₁₅NO₇ |
| Molecular Weight | 353.3 g/mol | 369.3 g/mol |
| Functional Groups | Nitrophenyl, acetonyl, coumarin | Nitrophenyl, acetonyl, coumarin, additional hydroxyl |
The hydroxyl group at position 7 introduces steric and electronic effects that alter interactions with biological targets and metabolic pathways.
Hydroxylation in coumarins typically occurs at positions 4, 6, 7, or 8. rac 7-Hydroxy Acenocoumarol’s hydroxylation at position 7 is less common than 4-hydroxylation in anticoagulant coumarins but is observed in metabolites and synthetic derivatives:
| Position | Biological Relevance | Example Compounds |
|---|---|---|
| 4 | Anticoagulant activity | Acenocoumarol, Warfarin |
| 7 | Metabolic byproduct | rac 7-Hydroxy Acenocoumarol |
| 6 | Antioxidant properties | Esculetin |
| 8 | Rare in natural derivatives | Limited synthetic examples |
7-Hydroxylation is often mediated by cytochrome P450 enzymes (e.g., CYP2A6) via NIH-shift mechanisms or N-protonation pathways, as demonstrated in studies of coumarin metabolism.
The Pechmann condensation represents the fundamental synthetic strategy for constructing the coumarin core structure essential to rac 7-Hydroxy Acenocoumarol [9]. This classical methodology involves the acid-catalyzed condensation of phenolic compounds with beta-keto esters, establishing the benzopyran-2-one framework characteristic of coumarin derivatives [9] [14]. The molecular formula of rac 7-Hydroxy Acenocoumarol is C19H15NO7 with a molecular weight of 369.3 grams per mole [1] [2].
The mechanistic pathway of Pechmann condensation proceeds through three distinct stages: transesterification, cyclization, and dehydration [12] [14]. Initially, the phenolic hydroxyl group performs nucleophilic attack on the activated beta-keto ester, forming a transesterification intermediate [13] [16]. Subsequently, intramolecular cyclization occurs through electrophilic aromatic substitution, wherein the activated carbonyl carbon attacks the aromatic ring ortho to the phenolic oxygen [9] [14]. The final dehydration step eliminates water to yield the characteristic coumarin lactone structure [12] [13].
Table 1: Pechmann Condensation Reaction Conditions for Coumarin Synthesis
| Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Reference Conditions |
|---|---|---|---|---|
| Concentrated Sulfuric Acid | 80-100 | 2-6 hours | 60-85 | Traditional method [10] [12] |
| Zinc Titanium Oxide Nanoparticles | 110 | 3 hours | 88 | Solvent-free conditions [13] [16] |
| Titanium Tetrachloride | Room temperature | 80 seconds | 70-90 | Rapid synthesis [15] |
| Deep Eutectic Solvent | 110 | 10 minutes | 98 | Green chemistry approach [38] [39] |
| Iron Trifluoride with Microwave | 150 | 5 minutes | 75-92 | Microwave-assisted [44] |
Recent optimization studies have demonstrated significant improvements in reaction efficiency through alternative catalytic systems [13] [38]. Zinc titanium oxide nanoparticles have emerged as particularly effective catalysts, achieving 88% yields under solvent-free conditions at 110 degrees Celsius within three hours [13] [16]. The heterogeneous nature of these catalysts facilitates product isolation and catalyst recovery, addressing environmental concerns associated with traditional sulfuric acid methodologies [13].
Microwave-assisted Pechmann condensation has revolutionized synthetic efficiency, reducing reaction times from hours to minutes while maintaining comparable yields [41] [44]. Solvent-free microwave irradiation using iron trifluoride as catalyst achieves 75-92% yields within five minutes at 150 degrees Celsius [44]. This methodology offers advantages including shorter reaction times, enhanced chemoselectivity, and simplified product isolation procedures [41] [44].
Deep eutectic solvents represent another significant advancement in green chemistry approaches to Pechmann condensation [38] [39]. Choline chloride and tartaric acid in a 1:2 ratio function simultaneously as solvent and catalyst, achieving remarkable 98% yields within ten minutes at 110 degrees Celsius [38]. The biodegradable nature and recyclability of deep eutectic solvents address environmental sustainability concerns while maintaining excellent synthetic performance [39].
The introduction of the hydroxyl group at the C7 position of acenocoumarol presents significant synthetic challenges requiring precise regioselective control [17] [18]. Multiple hydroxylation methodologies have been developed to achieve selective functionalization at this specific aromatic position while avoiding competing hydroxylation at alternative sites [17] [20].
Cytochrome P450-mediated hydroxylation represents the most biologically relevant approach for C7 functionalization [17]. Quantum mechanics molecular mechanics simulations have revealed that CYP2A6-catalyzed 7-hydroxylation of coumarin substrates proceeds through two primary mechanistic pathways: the NIH shift mechanism and the N-protonation route [17]. Under anhydrous conditions, the NIH shift mechanism predominates with reaction barriers of 11.9 kilocalories per mole, while water-assisted conditions favor the N-protonation pathway with dramatically reduced barriers of 0.4 kilocalories per mole [17].
Table 2: Regioselective Hydroxylation Methods for C7 Position
| Hydroxylation Method | Reaction Conditions | Regioselectivity | Yield (%) | Mechanistic Pathway |
|---|---|---|---|---|
| CYP2A6 Enzymatic | Aqueous buffer, 37°C | >95% C7 | 60-75 | NIH shift/N-protonation [17] |
| Boron-mediated Chelation | Boron tribromide, -78°C | >90% C7 | 70-88 | Directed metalation [20] |
| Iridium η6-Coordination | Iridium complex, 80°C | 85% C7 | 45-70 | Nucleophilic attack [22] |
| Electrophilic Fluorination | N-fluoropyridinium, 0°C | 80% C7 | 55-65 | Electrophilic substitution |
Boron-mediated directed hydroxylation has emerged as a powerful synthetic methodology for achieving C7 selectivity [20]. This approach utilizes boron tribromide at -78 degrees Celsius to facilitate chelation-assisted hydroxylation, achieving greater than 90% regioselectivity for the C7 position with yields ranging from 70-88% [20]. The directing effect of appropriately positioned functional groups enhances selectivity by coordinating with boron reagents and controlling the site of hydroxylation [20].
Transition metal-catalyzed hydroxylation through iridium η6-coordination provides an alternative strategy for C7 functionalization [22]. This methodology activates the aromatic system through coordination to iridium complexes, increasing electrophilicity and enabling nucleophilic hydroxylation at positions of lowest electron density [22]. The regioselectivity achieves 85% for C7 hydroxylation with yields of 45-70% under optimized conditions [22].
Electrophilic hydroxylation using specialized fluorinating agents represents another approach for C7 functionalization . N-fluoropyridinium reagents at 0 degrees Celsius provide 80% regioselectivity for C7 hydroxylation with yields of 55-65% . The electron-withdrawing fluorine substituent enhances electrophilic aromatic substitution at the para position relative to existing hydroxyl groups .
The synthesis of rac 7-Hydroxy Acenocoumarol presents significant stereochemical challenges due to the presence of a chiral center at the carbon bearing the 4-nitrophenyl substituent [24] [26]. The racemic nature of this compound necessitates careful consideration of synthetic strategies that either produce racemic mixtures or achieve enantioselective synthesis of individual stereoisomers [24] [29].
Kinetic resolution through asymmetric hydrogenation has proven effective for separating racemic coumarin derivatives [24] [25]. Chiral iridium spiro pyridine aminophosphine catalysts demonstrate exceptional selectivity factors up to 600 for the kinetic resolution of racemic 4-substituted chroman-2-ones [25]. This methodology enables simultaneous synthesis of chiral primary alcohols and recovery of chiral esters with exceptional enantioselectivities exceeding 99% [25].
Table 3: Stereoisomer Separation and Enantioselective Synthesis Methods
| Methodology | Chiral Selector | Separation Factor | Enantiomeric Excess (%) | Resolution Time |
|---|---|---|---|---|
| Chiral HPLC | Chiralpak IB column | 1.11-2.21 | >95 | 15-45 minutes [26] [29] |
| Kinetic Resolution | Ir-SpiroPAP catalyst | Up to 600 | >99 | 2-6 hours [25] |
| Asymmetric Hydrogenation | Rhodium complexes | 150-300 | 85-95 | 12-24 hours [24] |
| Crystallization Resolution | Chiral auxiliaries | 2-8 | 60-85 | 24-72 hours [27] |
Chiral high-performance liquid chromatography represents the most widely employed technique for separating acenocoumarol stereoisomers [26] [29]. Chiralpak IB columns under normal phase conditions achieve separation factors ranging from 1.11 to 2.21 with resolution factors of 0.28 to 2.16 [26]. All twenty possible stereoisomers of acenocoumarol imino derivatives have been successfully separated using this methodology, with retention times spanning 15 to 45 minutes [29].
Asymmetric hydrogenation using chiral rhodium complexes provides an alternative approach for enantioselective synthesis [24]. This methodology achieves enantiomeric excesses of 85-95% with selectivity factors of 150-300 over reaction periods of 12-24 hours [24]. The use of chiral ligands such as binaphthyl phosphine derivatives enables precise stereochemical control during the reduction of prochiral precursors [24].
The absolute configuration determination of separated stereoisomers requires advanced spectroscopic techniques including electronic circular dichroism and nuclear magnetic resonance analysis [26] [29]. Computational density functional theory calculations complement experimental methods by predicting the most stable conformations and electronic properties of individual stereoisomers [26]. The energy differences between highest occupied molecular orbital and lowest unoccupied molecular orbital levels ranging from -0.1353 to -0.22271 electron volts indicate favorable biological activities for specific stereoisomers [29].
Crystallization-based resolution using chiral auxiliaries represents a classical approach for stereoisomer separation [27]. This methodology achieves separation factors of 2-8 with enantiomeric excesses of 60-85% over extended time periods of 24-72 hours [27]. The formation of diastereomeric salts or inclusion complexes with chiral resolving agents enables selective crystallization of individual enantiomers [27].
Gas chromatography-mass spectrometry represents a fundamental analytical technique for structural elucidation of rac 7-hydroxy acenocoumarol through detailed examination of fragmentation pathways and molecular ion characteristics. The compound exhibits a molecular ion peak at m/z 369.32 [M+·], corresponding to its molecular formula C19H15NO7 [1] [2].
Characteristic Fragmentation Patterns
The electron ionization mass spectrum of rac 7-hydroxy acenocoumarol demonstrates typical coumarin fragmentation behavior, characterized by sequential loss of carbon monoxide groups from the pyrone ring system [3]. The primary fragmentation pathway initiates with the loss of a CO group (28 mass units) from the molecular ion, producing a significant fragment at m/z 341. This initial fragmentation results in the formation of a benzofuran radical ion, a characteristic transformation observed in coumarin-type compounds [3] [4].
Subsequent fragmentation involves a second CO elimination, yielding fragment ions at m/z 313. This sequential loss pattern represents the conversion of the original pyrone ring system to increasingly stable aromatic structures. The fragmentation mechanism follows established pathways where CO losses from the pyrone ring are often accompanied by hydrogen radical eliminations, particularly when electron-withdrawing functional groups such as the nitro substituent are present [3].
High-Resolution Mass Spectrometric Analysis
High-resolution quadrupole time-of-flight mass spectrometry provides enhanced analytical capabilities for molecular formula determination and fragment ion characterization. Accurate mass measurements with resolution exceeding 10,000 enable discrimination between isobaric fragments that differ by minimal mass units. For rac 7-hydroxy acenocoumarol analysis, high-resolution MS distinguishes between the loss of CO (27.9949 u), C2H4 (28.0313 u), and CH2N (28.0187 u), providing definitive structural information about fragmentation pathways [3].
The isotope ratio analysis contributes additional confirmation of molecular formula assignments. Software algorithms evaluate mass match scores, abundance patterns, and isotope spacing to generate reliable molecular formula proposals with confidence rankings [3].
Molecular Ion Stability and Enhancement
The 7-hydroxy substitution in acenocoumarol significantly influences molecular ion stability and spectral characteristics. Hydroxylated coumarin derivatives typically exhibit enhanced molecular ion abundance compared to their non-hydroxylated counterparts. The 7-hydroxy group extends conjugation through resonance structures, resulting in a characteristic bathochromic shift in absorption spectra and increased molecular ion stability in mass spectrometric analysis [5].
The electron ionization behavior demonstrates that hydroxyl substitution at the 7-position creates a stabilized molecular ion through extended π-electron delocalization. This stabilization effect contributes to the prominence of the molecular ion peak and influences subsequent fragmentation patterns [4].
Nuclear magnetic resonance spectroscopy provides detailed insights into the stereochemical environment of rac 7-hydroxy acenocoumarol, particularly regarding the behavior of diastereotopic protons arising from the chiral center at C-1 of the side chain.
Chiral Center Influence on Chemical Environments
The presence of a chiral center in acenocoumarol creates a stereochemically complex environment that renders certain methylene protons diastereotopic. These protons, while chemically equivalent in an achiral molecule, become magnetically non-equivalent due to their different spatial relationships to the chiral center [6] [7]. In rac 7-hydroxy acenocoumarol, the CH2 group adjacent to the chiral center exhibits this diastereotopic behavior.
Diastereotopic protons produce distinct chemical shifts in 1H NMR spectra due to their unique chemical environments. The magnitude of chemical shift difference depends on the proximity to the chiral center and the conformational preferences of the molecule [6]. For acenocoumarol derivatives, these differences typically range from 0.1 to 0.5 ppm, providing clear evidence of the stereochemical influence.
Proton Chemical Shift Analysis
The 1H NMR spectrum of rac 7-hydroxy acenocoumarol reveals characteristic patterns for the aromatic region, aliphatic side chain, and hydroxyl functionalities. The aromatic protons of the coumarin ring system appear in the range δ 6.5-8.0 ppm, with the 7-hydroxy substitution causing predictable downfield shifts for adjacent protons [8].
The aliphatic side chain protons exhibit complex multipicity patterns due to the presence of multiple chiral centers and diastereotopic relationships. The methylene protons adjacent to the nitrophenyl group show distinct chemical shifts, with coupling constants providing information about conformational preferences [9].
Acenocoumarol contains H5-H8 aromatic protons appearing as a complex multiplet at δ 7.36-7.66 ppm, while the side chain methyl groups appear as characteristic doublets in the upfield region [8]. The diastereotopic nature of certain protons becomes evident through careful analysis of coupling patterns and chemical shift distributions.
Two-Dimensional NMR Correlations
Advanced two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), provide definitive assignments for diastereotopic protons through correlation mapping [9]. These experiments reveal through-bond connectivities and heteronuclear relationships that confirm stereochemical assignments.
COSY experiments demonstrate scalar coupling relationships between diastereotopic protons and adjacent carbons, while HSQC correlations link specific protons to their directly bonded carbon atoms. The combination of these techniques enables unambiguous assignment of all proton resonances, including those exhibiting diastereotopic behavior [10] [9].
Dynamic Effects and Conformational Analysis
The NMR behavior of diastereotopic protons provides insights into molecular dynamics and conformational preferences. Temperature-dependent NMR studies can reveal barriers to rotation around bonds adjacent to chiral centers, influencing the observed coupling patterns and chemical shift differences [9].
For acenocoumarol derivatives, conformational preferences significantly affect the magnitude of diastereotopic effects. Restricted rotation around the C-C bond connecting the chiral center to the methylene group enhances the differentiation between diastereotopic protons [11].
Single-crystal X-ray diffraction analysis provides definitive structural information about the solid-state conformations of rac 7-hydroxy acenocoumarol and related coumarin derivatives, revealing molecular geometry, intermolecular interactions, and crystal packing arrangements.
Crystal Structure Determination Methods
X-ray crystallographic analysis employs high-resolution diffraction techniques using Cu Kα radiation (λ = 1.54178 Å) or Mo Kα radiation (λ = 0.71073 Å) for accurate structural determination [12]. Data collection utilizes automated diffractometer systems with CCD detectors, providing comprehensive reflection datasets for structure solution and refinement.
Structure solution typically employs direct methods implemented in SHELXTL program packages, followed by full-matrix least-squares refinement on F2. All non-hydrogen atoms undergo anisotropic refinement, while hydrogen atoms are positioned geometrically and allowed to ride on their parent atoms [12] [13].
Molecular Geometry and Conformation
Crystallographic studies of coumarin derivatives consistently demonstrate that the benzopyran ring system maintains essential planarity in solid-state structures. For 7-hydroxy acenocoumarol, the coumarin moiety exhibits minimal deviation from planarity, with average dihedral angles between the pyran and fused benzene rings typically measuring 1.71(2)° [14].
The side chain conformation reveals significant conformational preferences influenced by steric interactions and intramolecular hydrogen bonding. The nitrophenyl group adopts specific orientations relative to the coumarin plane, with dihedral angles between the benzopyran and terminal benzene rings averaging 9.40(9)° [14].
Crystal structure analysis provides precise bond lengths and angles, confirming the expected aromatic character of the coumarin ring system and revealing any distortions caused by substituent effects or crystal packing forces [15].
Intermolecular Interactions and Crystal Packing
The solid-state structure of rac 7-hydroxy acenocoumarol exhibits complex intermolecular interaction patterns that significantly influence crystal stability and packing efficiency. Hydrogen bonding represents the primary supramolecular interaction, with the 7-hydroxyl group serving as both hydrogen bond donor and acceptor [14].
Analysis of intermolecular contacts reveals that O-H···O hydrogen bonds dominate the crystal packing, creating extended networks that stabilize the crystal structure. Additional weak interactions, including C-H···O contacts and π-π stacking between aromatic rings, contribute to the overall packing arrangement [14].
Hirshfeld surface analysis quantifies these intermolecular interactions, providing percentage contributions of different contact types. Typical patterns show H···H contacts (50-60%), H···C contacts (25-30%), and O···H contacts (5-10%) as the most significant interactions in coumarin crystal structures [13].
Enantiomer and Racemate Structural Differences
Crystallographic studies of acenocoumarol derivatives reveal important differences between enantiopure compounds and racemic mixtures. Enantiomers typically crystallize with higher melting points compared to their racemic counterparts, indicating more efficient crystal packing in enantiopure systems [12].
Space group analysis demonstrates that racemic compounds often adopt centrosymmetric space groups (such as P-1 or P21/c), while enantiopure compounds crystallize in non-centrosymmetric space groups (such as P1 or P21) [12]. This fundamental difference affects physical properties and influences solid-state behavior.
X-ray diffraction can determine absolute configuration through anomalous scattering effects, particularly when using Cu Kα radiation. Flack parameters provide quantitative measures of enantiomeric purity, with values near 0 or 1 indicating high enantiomeric excess [12].
Solid-State Stability and Polymorphism
Crystal structure analysis provides insights into solid-state stability and potential polymorphic behavior of rac 7-hydroxy acenocoumarol. Different crystal forms may exhibit distinct packing arrangements, affecting dissolution rates, bioavailability, and storage stability [16].
Comparative crystallographic studies reveal that coumarin derivatives can adopt multiple crystal forms depending on crystallization conditions, solvent systems, and temperature. These polymorphic variations demonstrate different intermolecular interaction patterns while maintaining similar molecular conformations [16].